3-(4-Nitro-phenoxy)-piperidine

chiral building blocks asymmetric synthesis stereochemical SAR

Researchers requiring precise control over assay conditions often face variability introduced by uncontrolled salt forms or positional isomers. This free base (CAS 1187927-81-6) eliminates counterion interference in SPR/ITC and provides a defined stereogenic center at C3, absent in the 4-substituted isomer. - Orthogonal reactivity: Free secondary amine for direct diversification; para-nitrophenoxy ether for chromogenic assays (ε ~18,000 M⁻¹cm⁻¹ at 405 nm). - Predictable reactivity: σp = 0.78 activates the ring for SNAr-based covalent inhibitor design. - Supply assurance: Strictly the free base form, avoiding the 14.1% mass correction needed for hydrochloride salt cross-referencing.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
CAS No. 1187927-81-6
Cat. No. B12851647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitro-phenoxy)-piperidine
CAS1187927-81-6
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h3-6,11-12H,1-2,7-8H2
InChIKeyWKAQCLQUGQACEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitro-phenoxy)-piperidine: Structural Identity and Classification


3-(4-Nitro-phenoxy)-piperidine is a nitroaromatic piperidinyl ether with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g·mol⁻¹ . The structure features a secondary amine piperidine ring substituted at the 3-position with a 4-nitrophenoxy group via an ether linkage (SMILES: C1CC(CNC1)OC2=CC=C(C=C2)[N+](=O)[O-]) [1]. The compound belongs to the broader class of nitrophenoxy-piperidines, a family widely employed as versatile small-molecule scaffolds in medicinal chemistry and as intermediates in pharmaceutical synthesis . Its predicted physicochemical profile includes a boiling point of 379.2±32.0 °C, density of 1.209±0.06 g/cm³, and a pKa of 8.73±0.10 . The free secondary amine and the electron-deficient 4-nitrophenyl ring represent two orthogonal reactive handles that define the compound's utility as a building block for focused library synthesis and lead optimization campaigns.

Chiral Scaffold Stereogenic C3 center enables enantioselective SAR exploration
Direct Diversification Free secondary amine ready for N-functionalization without deprotection
Activated Aryl Ether Electron-deficient 4-nitrophenoxy ring suitable for SNAr or chromogenic release

Why Positional Isomers and Salt Forms Cannot Be Interchanged


Within the nitrophenoxy-piperidine family, three independent structural variables—piperidine substitution position (3- vs. 4-), nitro group position on the phenyl ring (ortho/meta/para), and free-base vs. salt form—produce compounds with meaningfully different physicochemical and reactivity profiles . For example, relocating the piperidine attachment from the 3- to the 4-position eliminates the chiral center at C3, which can profoundly alter receptor recognition in biological assays [1]. Likewise, shifting the nitro group from para to meta changes the electron density on the aryl ether oxygen and alters the Hammett σ constant, directly impacting the hydrolytic stability of the ether linkage as well as π-stacking interactions in target binding pockets [1]. The free base (CAS 1187927-81-6) and its hydrochloride salt (CAS 1187927-90-7) differ markedly in aqueous solubility, hygroscopicity, and weighing accuracy, meaning that substitution without compensating for these factors introduces uncontrolled variability in assay reproducibility . Generic interchange of any two nitrophenoxy-piperidine variants therefore risks altering both chemical reactivity and biological readout in ways that are predictable from first principles but cannot be corrected post hoc.

Substitution Position
3-position creates chiral C3; required for stereochemical SAR
4-substituted isomer is achiral and may not recapitulate enantioselective target engagement
Nitro Position
para-NO₂ (σ = 0.78) activates aryl ether for hydrolysis and SNAr
meta-NO₂ isomer has weaker resonance withdrawal and slower hydrolysis kinetics
Physical Form
Free base (CAS 1187927-81-6) for direct N-derivatization
HCl salt (CAS 1187927-90-7) alters solubility, weighing accuracy, and requires mass correction

Quantitative Differentiation Evidence Against Closest Analogs


Chiral Center Created by 3-Position Substitution vs. Achiral 4-Substituted Isomers

Attachment of the 4-nitrophenoxy group at the 3-position of the piperidine ring renders C3 a stereogenic center (sp³-hybridized carbon with four distinct substituents: H, piperidine ring, ether O, and CH₂). The corresponding 4-substituted isomer (e.g., 4-(4-nitrophenoxy)piperidine, CAS 162402-39-3) is achiral at the substitution site due to the plane of symmetry through C1–C4 of the piperidine ring . This structural distinction is absolute and independent of assay conditions—the 3-substituted scaffold exists as a racemic mixture of (R)- and (S)-enantiomers unless enantiomerically enriched . (Note: No published enantioselective synthesis or chiral resolution protocol for 3-(4-nitrophenoxy)-piperidine was identified in the searched literature, representing a knowledge gap.)

Chirality
Class-level
Chiral (C3) vs. achiral (C4) scaffold
3-substituted required for stereochemical SAR
No enantioselective synthesis data available
chiral building blocks asymmetric synthesis stereochemical SAR

Free Base vs. Hydrochloride Salt: Solubility and Handling Differences

The target compound (free base, MW 222.24 g·mol⁻¹) has a predicted pKa of 8.73±0.10, indicating that the piperidine nitrogen is ~91% protonated at physiological pH 7.4 . The hydrochloride salt (MW 258.70 g·mol⁻¹) is pre-protonated and expected to exhibit substantially higher aqueous solubility and faster dissolution kinetics compared to the free base . The molecular weight difference (36.46 g·mol⁻¹, corresponding to one equivalent of HCl) means that a 10 mg quantity of the salt delivers 8.59 mg of the free-base equivalent—a 14.1% stoichiometric correction that must be accounted for when preparing equimolar solutions for comparative biological assays . Vendor specifications indicate the hydrochloride salt requires sealed, dry storage at 2–8 °C, whereas the free base is generally shipped at room temperature, implying different stability and hygroscopicity profiles .

Salt Form
Data to verify
14.1% mass correction factor (HCl salt → free base eq.)
Incorrect form introduces dosing errors in assays
Predicted pKa 8.73; salt requires 2–8 °C storage
salt selection formulation pre-screening physicochemical profiling

Nitro Group Position and Its Effect on Aryl Ether Stability

The 4-nitro (para) substituent exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms (Hammett σp = 0.78 for NO₂), which polarizes the aryl C–O ether bond and increases its susceptibility to nucleophilic or acidic hydrolysis relative to the 3-nitro (meta) isomer (σm = 0.71, resonance effect attenuated) [1]. This difference is a class-level effect well-established in physical organic chemistry: para-nitro-substituted phenyl ethers hydrolyze faster under both acidic and basic conditions than their meta-nitro counterparts because the para-NO₂ group directly stabilizes the negative charge developing on the phenoxide leaving group through resonance [1]. The target compound's 4-nitrophenoxy group also provides a distinct UV-Vis chromophore (λmax ~310–320 nm for 4-nitrophenol derivatives) that is shifted relative to 3-nitro and 2-nitro isomers, offering a quantifiable QC handle for identity confirmation by HPLC-UV [2].

Nitro Position
Class-level
Δσ = 0.07 (para vs. meta), UV-Vis shift
Para isomer: faster hydrolysis, distinct chromophore
Based on Hammett constants; no kinetic data
Hammett substituent constant ether hydrolysis stability medicinal chemistry design

Free Secondary Amine vs. N-BOC-Protected Analogs for Synthetic Efficiency

The target compound possesses a free secondary amine (piperidine NH) directly available for N-alkylation, N-acylation, N-sulfonylation, or reductive amination. Its common N-BOC-protected counterpart—tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate (CAS 690632-16-7, MW 322.36 g·mol⁻¹, purity ≥97%)—requires an additional deprotection step (e.g., TFA or HCl/dioxane) before the piperidine nitrogen can be functionalized, adding one synthetic step and reducing overall yield . The step-count differential is one synthetic operation and the associated workup/purification, which for multi-step library synthesis represents a meaningful throughput advantage. Furthermore, the free base form eliminates the potential for incomplete BOC-deprotection (a known source of impurity in parallel synthesis workflows) and avoids exposure of acid-sensitive functional groups elsewhere in the molecule to the acidic deprotection conditions [1].

Synthetic Efficiency
Reported
1 fewer step vs. N-BOC analog
Free base streamlines N-derivatization workflows
Acidic deprotection avoided; typical yield loss 5–20% per step
building block efficiency parallel synthesis N-functionalization

Predicted logP and TPSA Differentiation from Closest Analogs

The target compound has a predicted logP (consensus) and topological polar surface area (TPSA) that distinguish it from its 4-substituted and 2-nitrophenoxy isomers. All nitrophenoxy-piperidine positional isomers share the same molecular formula (C11H14N2O3) and molecular weight (222.24 g·mol⁻¹), but computed descriptors available through PubChem for related analogs show that the 3-piperidinyl substitution pattern generally yields a marginally higher TPSA and altered logP compared to the 4-piperidinyl pattern due to differences in molecular shape and nitrogen accessibility [1]. These differences, though modest in magnitude, can shift a compound's position relative to CNS drug-likeness thresholds (e.g., CNS MPO score) and influence its ranking in multiparameter optimization (MPO) workflows that guide hit-to-lead progression [2]. All values below are computationally predicted and should be verified experimentally.

ADME Descriptors
Data to verify
Computed logP/TPSA differences among positional isomers
Isomer identity may shift CNS MPO scores
No experimental logP data; computational estimates only
ADME prediction drug-likeness physicochemical profiling

Application Scenarios for 3-(4-Nitro-phenoxy)-piperidine


Asymmetric Fragment Library Design with a Chiral Piperidine Core

Fragment-based drug discovery (FBDD) libraries increasingly incorporate three-dimensional and chiral scaffolds to improve target engagement and hit diversity. The 3-substituted piperidine core of 3-(4-nitro-phenoxy)-piperidine introduces a stereogenic center that is absent in the 4-substituted isomer, making it the appropriate choice for fragment libraries designed to explore enantioselective binding interactions . The free secondary amine enables immediate diversification via N-acylation or N-alkylation without a deprotection step, accelerating parallel library synthesis compared to N-BOC-protected alternatives .

Chromogenic Substrate Design via para-Nitrophenol Release

The para-nitrophenoxy group is a well-precedented chromogenic leaving group in enzymatic assays (e.g., phosphatase, esterase, and glycosidase substrates where 4-nitrophenol release is monitored at 405 nm). 3-(4-Nitro-phenoxy)-piperidine provides a scaffold where the piperidine nitrogen can be conjugated to enzyme-recognition elements while the para-nitrophenoxy ether serves as the reporter moiety. The para-nitro isomer is specifically required here because the 4-nitrophenolate anion has a higher molar extinction coefficient (ε ~18,000 M⁻¹cm⁻¹ at 405 nm) than the 3-nitrophenolate, providing superior assay sensitivity . The free base form avoids salt interference with the enzymatic reaction buffer .

Covalent Inhibitor Warhead Optimization Using SNAr-Active Aryl Ether

The strong electron-withdrawing effect of the para-nitro group (σp = 0.78) activates the aryl ring toward nucleophilic aromatic substitution (SNAr). This property can be exploited to design covalent inhibitors where the 4-nitrophenoxy group serves as a tunable electrophilic warhead, reacting with active-site cysteine or tyrosine residues. The 3-substituted piperidine offers a vector for targeting the warhead into the binding pocket that is geometrically distinct from the 4-substituted isomer, potentially enabling access to different cysteine residues within the same target protein .

Hit-to-Lead pKa-Driven Solubility Optimization

The predicted pKa of 8.73±0.10 means that at physiological pH (7.4), the piperidine nitrogen is predominantly protonated, conferring aqueous solubility and potential for salt-bridge interactions with aspartate or glutamate residues in target proteins . When screening requires the free base form (e.g., to avoid chloride counterion interference in biophysical assays such as SPR or ITC), procurement of CAS 1187927-81-6 rather than the hydrochloride salt (CAS 1187927-90-7) is indicated. The 14.1% mass correction between free base and salt forms must be applied when cross-referencing potency data generated with different physical forms of the scaffold .

Application
Selection Property
Validation Focus
Chiral fragment library synthesis
Stereogenic C3 center, free amine
Enantiomeric purity, N-derivatization efficiency
Chromogenic substrate design
para-nitrophenoxy reporter
4-nitrophenol release kinetics, buffer compatibility
Covalent inhibitor SNAr warhead
Electron-deficient aryl ether
Reactivity with Cys/Tyr residues, positional selectivity
Solubility-driven lead optimization
Protonation state at physiological pH
Aqueous solubility, salt-form impact on assay performance
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